(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols This compound features a biphenyl structure with a methyl group and an amino alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. The Grignard reaction is a key method for forming carbon-carbon bonds and can be used to introduce the amino alcohol functionality into the biphenyl structure . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting an aryl halide with magnesium in an anhydrous ether solvent.
- Addition of the Grignard reagent to a suitable carbonyl compound, followed by hydrolysis to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino alcohol functional group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The biphenyl structure provides rigidity and hydrophobic interactions, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-phenylethanol: Similar structure but lacks the biphenyl moiety.
2-Amino-2-(4’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol: Similar structure with a different substitution pattern on the biphenyl ring.
Uniqueness
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups
Eigenschaften
Molekularformel |
C15H17NO |
---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H17NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15(16)10-17/h2-9,15,17H,10,16H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
NYDXBUXYXNDSAX-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)[C@@H](CO)N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.